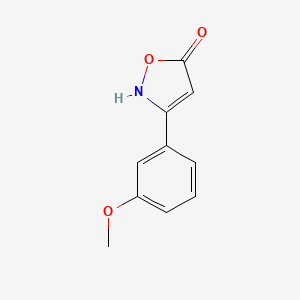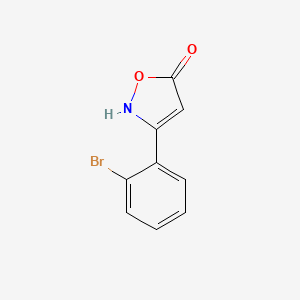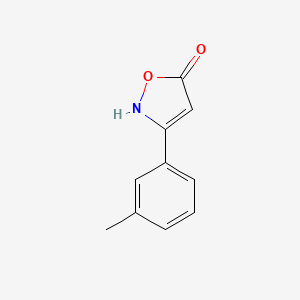![molecular formula C13H8BrN3O B6346017 3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine CAS No. 1165931-56-5](/img/structure/B6346017.png)
3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be obtained by a number of cyclization methods . The synthesis of all regioisomeric forms has been covered in various studies, taking representative examples .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Scientific Research Applications
Neurodegenerative Disease Research
3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine: derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases like Parkinson’s. These compounds have shown agonistic activity on dopamine receptors, which is crucial in managing Parkinson’s disease symptoms .
Antimicrobial Activity
The oxadiazole moiety, which is part of the compound’s structure, has been associated with a broad spectrum of biological properties, including antimicrobial activity. This suggests that derivatives of this compound could be developed as bactericidal or fungicidal agents .
Cancer Research
Oxadiazoles, which are present in the compound’s structure, have been studied for their anticancer properties. This implies that 3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine could be a valuable scaffold for developing new anticancer agents .
Central Nervous System (CNS) Agents
The compound’s ability to interact with CNS receptors, particularly dopamine receptors, indicates its potential use in studying the functional role of these receptors in vivo. This could lead to the development of new CNS drugs .
Anti-Parkinson’s Agents
Specific derivatives of this compound have been tested in vivo for anti-Parkinson’s activity, showing promise as ligands that could help in understanding and treating Parkinson’s disease .
Blood-Brain Barrier Penetration
Due to the high log P value of these compounds, there is a strong indication that they can easily cross the blood-brain barrier. This property is essential for the effectiveness of CNS-active drugs .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the biological function of the target .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways depending on their structural modifications and the nature of their biological targets .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Future Directions
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions in the research of oxadiazoles could involve exploring their potential applications in these fields.
properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-16-12(17-18-13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWQTHBUQIONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

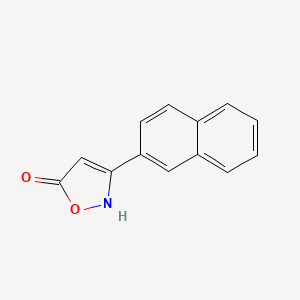
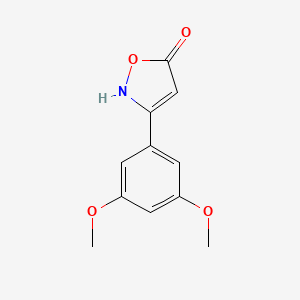
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)


![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
